N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
The target compound, N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide, is a heterocyclic molecule featuring:
- A thiophene-2-carboxamide core.
- A 4H-1,2,4-triazole ring substituted with a 4-fluorophenyl group and a methylthioether linkage.
- A 4,5-dihydro-1H-pyrazole moiety bearing 4-methoxyphenyl and thiophen-2-yl substituents.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25FN6O3S3/c1-40-22-12-6-19(7-13-22)24-16-23(25-4-2-14-41-25)35-37(24)28(38)18-43-30-34-33-27(17-32-29(39)26-5-3-15-42-26)36(30)21-10-8-20(31)9-11-21/h2-15,24H,16-18H2,1H3,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQKERNJJQGEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CS5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25FN6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
SR-01000542948, also known as N-((4-(4-fluorophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide, primarily targets the Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 . These receptors are part of the REV-ERB family and play a crucial role in maintaining the body’s circadian rhythms.
Mode of Action
SR-01000542948 acts as a REV-ERB agonist . It selectively binds to androgen receptors, mimicking the effects of androgens on specific tissues. This interaction modulates normal metabolism processes and energy utilization in the body.
Biochemical Pathways
The compound’s interaction with its targets affects the circadian rhythm . The circadian rhythm, our body’s internal clock, directs a variety of functions in a roughly 24-hour period. It governs cycles of sleepiness and alertness, effectively managing various bodily functions according to a day-night cycle.
Result of Action
The activation of the REV-ERB receptors by SR-01000542948 has been shown to have pleiotropic biological effects across different cell types. It has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues.
Biological Activity
The compound N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide represents a novel class of thiophene derivatives with potential therapeutic applications. Thiophene-based compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.
Chemical Structure
The structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of the thiophene ring and the triazole moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to the one in focus have demonstrated significant activity against various cancer cell lines. In particular:
- IC50 Values : Compounds derived from thiophene structures exhibited IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating potent cytotoxic effects .
- Mechanism of Action : The anticancer activity is believed to stem from their ability to disrupt microtubule dynamics, similar to that of Combretastatin A-4 (CA-4), which is known for its tubulin-binding properties .
Antibacterial Activity
The compound's antibacterial properties have also been investigated:
- Efficacy Against Bacteria : In studies assessing antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, thiophene derivatives exhibited promising results. For example, certain derivatives showed an activity index comparable to standard antibiotics like ampicillin .
Antioxidant Activity
Thiophene derivatives have been noted for their antioxidant properties:
- Antioxidant Assays : In vitro assays indicated that specific thiophene carboxamide derivatives achieved significant inhibition of free radicals, with some compounds showing antioxidant activities comparable to ascorbic acid .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiophene carboxamide derivatives. Key observations include:
- Substituent Effects : The introduction of electron-donating groups (e.g., methoxy) on the phenyl rings has been shown to enhance both anticancer and antibacterial activities.
- Positioning of Halogens : Variations in the positioning of halogens on the phenyl rings significantly affect the potency against cancer cells and bacteria .
Data Tables
| Activity Type | Compound | Target Cell/Bacteria | IC50/Activity Index |
|---|---|---|---|
| Anticancer | 2b | Hep3B | 5.46 µM |
| Antibacterial | 7b | E. coli | 83.3% |
| Antioxidant | 7a | ABTS Radical | 62.0% inhibition |
Case Studies
- Case Study on Hep3B Cells : A study conducted on Hep3B cells demonstrated that specific thiophene derivatives could induce cell cycle arrest at the G2/M phase, leading to apoptosis in a dose-dependent manner .
- Antibacterial Efficacy : Another study focused on the antibacterial efficacy of thiophene carboxamide derivatives against resistant strains of bacteria, revealing that modifications in structure could lead to enhanced activity against strains resistant to conventional treatments .
Comparison with Similar Compounds
Thiophene Carboxamide Derivatives
Compound 9 (N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide, CAS: 796081-45-3) :
- Key Features : Nitrothiophene carboxamide linked to a 4-fluorophenyl-substituted thiazole.
- Bioactivity : Exhibits narrow-spectrum antibacterial activity, likely targeting bacterial membrane integrity.
- Synthesis : Commercial sourcing (Enamine HTS collection), contrasting with the target compound’s likely multi-step synthesis involving HATU-mediated coupling (as in ).
Compound 15 (N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide, CAS: 958587-54-7) :
- Key Features: Thiophene carboxamide fused to a dihydrothienopyrazole ring with 4-methoxyphenyl substitution.
- Structural Similarity : Shares the thiophene-carboxamide core and methoxyphenyl group but lacks the triazole and pyrazole diversity of the target compound.
Triazole and Pyrazole-Based Analogs
Compound 4 (4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) :
- Key Features : Chlorophenyl-substituted thiazole linked to a dihydropyrazole-triazole system.
- Bioactivity : Demonstrated antimicrobial activity, suggesting that halogenated aryl groups (e.g., 4-fluorophenyl in the target compound) enhance interactions with microbial targets.
- Crystallography : Isostructural with bromo analog (Compound 5), crystallizing in triclinic P̄1 symmetry, which highlights the role of halogen substituents in packing interactions .
Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) :
- Key Features : Triazole-thiones with sulfonyl and difluorophenyl groups.
- Tautomerism : Exist as thione tautomers (confirmed by absence of νS-H in IR spectra), contrasting with the target compound’s stable triazole-methylthioether linkage.
Data Table: Key Parameters of Target Compound and Analogs
Q & A
Q. What are the key steps and considerations in synthesizing this compound to ensure high yield and purity?
The synthesis involves multi-step reactions, including:
- Condensation reactions to assemble the pyrazoline and triazole rings under reflux conditions in solvents like ethanol or DMF .
- Thioether bond formation between the triazole and pyrazoline moieties using coupling agents (e.g., EDCI or DCC) and catalysts like triethylamine .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) to isolate the final product .
Key considerations : - Optimize reaction time and temperature to prevent side reactions (e.g., epimerization).
- Monitor reaction progress using TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.1 ppm) .
- ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and heterocyclic carbons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 645.7) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Q. What structural motifs contribute to its potential biological activity?
The compound’s activity arises from:
- Triazole ring : Participates in hydrogen bonding with biological targets (e.g., enzymes) .
- Thiophene moiety : Enhances π-π stacking with aromatic residues in binding pockets .
- 4-Fluorophenyl group : Increases lipophilicity, improving membrane permeability .
- Pyrazoline core : Provides conformational flexibility for target binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization for enhanced pharmacological properties?
Methodology :
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to modulate electronic effects .
- Bioisosteric replacement : Substitute thiophene with furan to alter solubility and metabolic stability .
- In vitro assays : Test modified analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) using enzyme inhibition assays .
Example :
| Substituent Modification | Observed Effect | Reference |
|---|---|---|
| Methoxy → Fluorine (para) | Increased COX-2 inhibition (IC₅₀: 0.8 μM → 0.5 μM) | |
| Thiophene → Furan | Reduced cytotoxicity (HeLa cells: 85% → 92% viability) |
Q. What strategies resolve contradictions in biological efficacy across experimental models?
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour incubation) .
- Meta-analysis : Compare data from analogs (e.g., pyrazoline vs. pyrazole derivatives) to identify trends in activity .
- Mechanistic studies : Validate target engagement via SPR (e.g., binding affinity to EGFR kinase domain) .
Q. How can molecular interactions with biological targets be investigated experimentally?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 12 nM for EGFR) .
- X-ray Crystallography : Resolve 3D structures of compound-protein complexes (e.g., triazole-thiophene interactions with ATP-binding pockets) .
- Mutagenesis : Identify critical residues (e.g., Lys532 in EGFR) via alanine-scanning mutagenesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
